

GSK3145095 for pancreatic cancer research

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Compound of Interest

Compound Name: GSK3145095

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An In-depth Technical Guide to **GSK3145095** for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

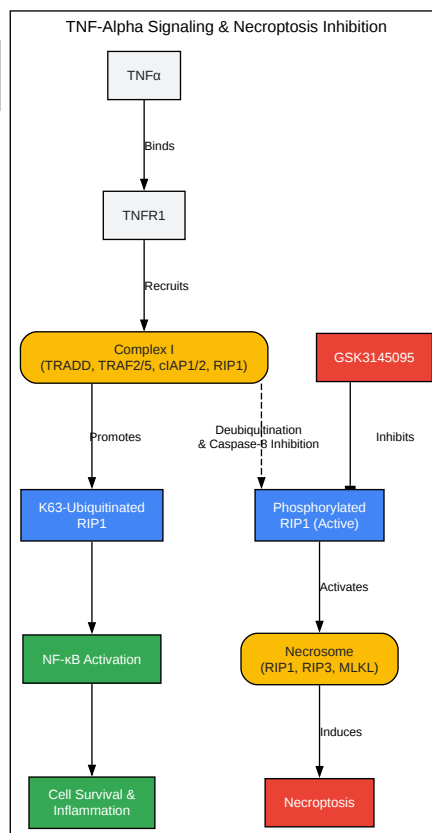
GSK3145095 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, developed for the treatment of pancreatic cancer and other solid tumors.[1][2] RIP1 kinase is a critical regulator of cell death and inflammation, and its inhibition presents a novel therapeutic strategy.[3] In pancreatic cancer, the tumor microenvironment is characterized by a significant immunosuppressive myeloid infiltrate, which is a major barrier to effective treatment, including immunotherapy.[4] **GSK3145095** is designed to modulate this microenvironment, promoting a tumor-suppressive T-cell phenotype and potentially sensitizing tumors to immune checkpoint blockade.[1][5] This document provides a comprehensive technical overview of **GSK3145095**, summarizing its mechanism of action, quantitative data, and the experimental protocols used in its preclinical evaluation.

Core Mechanism of Action

GSK3145095 is a Type III kinase inhibitor that binds to a unique allosteric lipophilic pocket adjacent to the ATP-binding site of RIP1 kinase.[1][5] This binding mode confers exquisite kinase selectivity.[1][3] The primary mechanism involves blocking the kinase-dependent functions of RIP1, which are central to the necroptosis pathway and inflammatory signaling.

Inhibition of Necroptosis

RIP1 kinase activity is a key driver of necroptosis, a form of programmed inflammatory cell death. Upon stimulation by factors like Tumor Necrosis Factor (TNF), RIP1 can form a complex called the necrosome with RIP3 and Mixed Lineage Kinase Domain-like protein (MLKL).[1][6] **GSK3145095** directly inhibits the autophosphorylation of RIP1, preventing the formation of the active necrosome and blocking the necroptotic cell death pathway.[6]

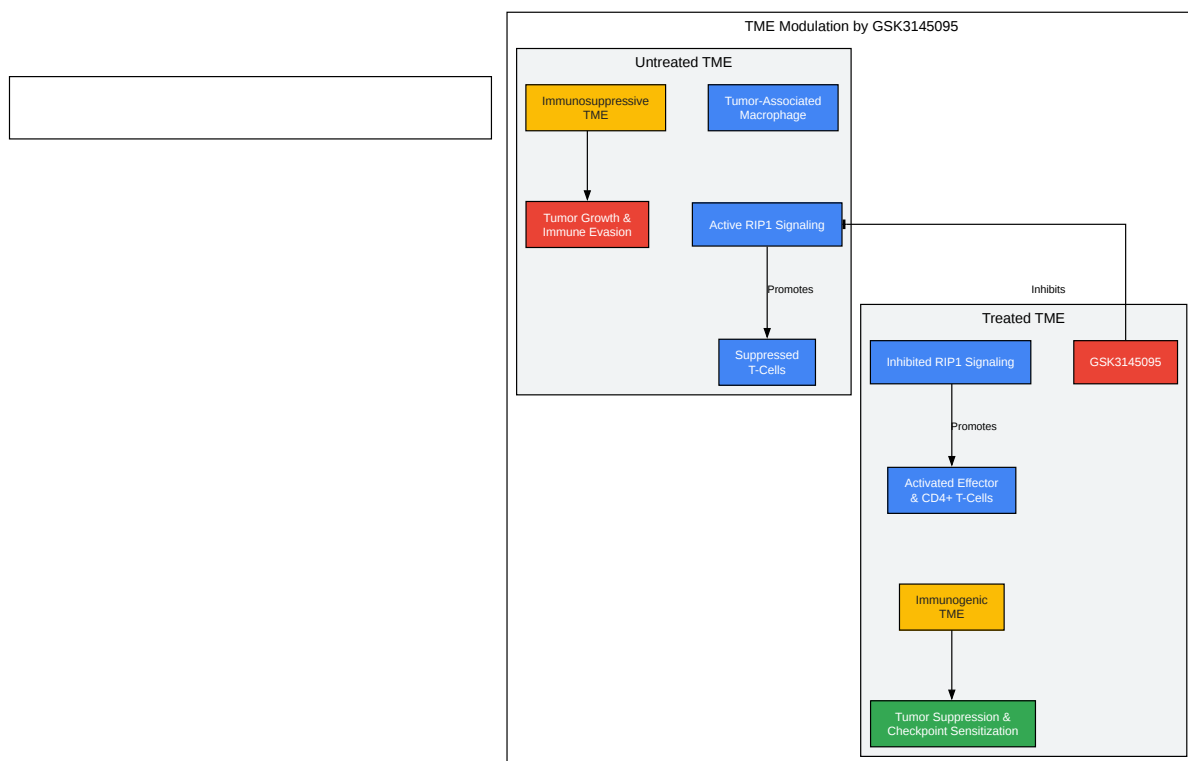


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GSK3145095 inhibits RIP1 kinase phosphorylation, blocking necrosome formation.

Modulation of the Pancreatic Tumor Microenvironment (TME)

Recent findings suggest that RIP1 signaling in tumor-associated macrophages contributes to an immunosuppressive TME in pancreatic cancer, which confers resistance to immunotherapy. [1][3] By inhibiting RIP1 kinase, **GSK3145095** is hypothesized to reprogram these myeloid cells. This shift leads to the differentiation of T-cells toward a tumor-suppressive phenotype, enhancing anti-tumor immunity and potentially synergizing with checkpoint inhibitors like anti-PD-1 antibodies. [4][7]



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GSK3145095 blocks RIP1 to foster an immunogenic tumor microenvironment.

Quantitative Data Summary

The potency and activity of **GSK3145095** have been characterized across various assays, from cell-free enzymatic activity to cellular and ex vivo models.

Assay Type	Target/Model	Parameter	Value (IC50)	Reference
Enzymatic Assay	Cell-Free RIP1 Kinase	Kinase Inhibition	6.3 nM	[2]
Cellular Assay	U937 Human Monocytes (TNF-induced Necroptosis)	Cell Viability (ATP)	1.6 nM	[1]
Cell Death (LDH Release)	0.5 nM	[1]		
MIP-1 β Production	0.4 nM	[1]		
Whole Blood Assay	Human Whole Blood (TNF-induced Necroptosis)	MIP-1 β Inhibition	5 nM	[1][3]
Monkey Whole Blood (TNF-induced Necroptosis)	MIP-1 β Inhibition	16 nM	[1][3]	

Table 1: *In Vitro* and Cellular Activity of **GSK3145095**.

Model	Treatment	Biomarker	Result	Reference
Ex Vivo PDOTs	0.5 nM GSK3145095 (3 days)	CD3+ T-Cells	Fold change vs. vehicle	[1]
CD4+ T-Cells	Increased immunogenic phenotype	[5]		
CD44+ Effector- Memory T-Cells	Increased production	[5]		
CD8+ Cytolytic T-Cells	Trend toward increase (not significant)	[1]		

Table 2: *Ex Vivo* Activity in Patient-Derived Organoid Cultures (PDOTs).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols were key in the evaluation of **GSK3145095**.

Cell-Free RIP1 Kinase Inhibition Assay

- Objective: To determine the direct inhibitory potency of **GSK3145095** on RIP1 kinase.
- Methodology:
 - **GSK3145095** is prepared in assay buffer and serially diluted in a 1:1.5, 22-point titration, with a maximum final concentration of 3 μ M.[2]
 - In a 384-well plate, 3.5 μ L of each inhibitor concentration is combined with 3.5 μ L of 25 nM (final concentration) RIP1 enzyme in assay buffer.[2]
 - The reaction is initiated by adding 3.5 μ L of ATP solution (final concentration range 15.6 μ M to 875 μ M).[2]
 - The reaction proceeds for 5 hours at room temperature.[2]

- Kinase activity is measured, likely via a luminescence-based assay quantifying remaining ATP. The IC₅₀ value is calculated from the dose-response curve.

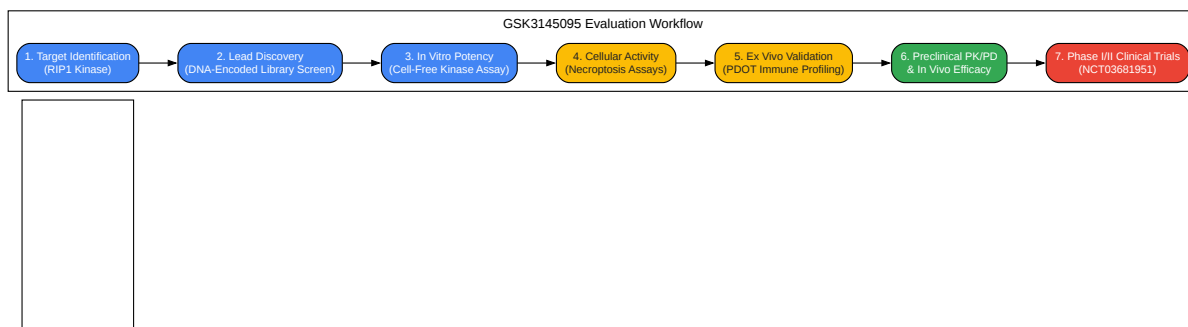
Cellular Necroptosis Assay (U937 Cells)

- Objective: To measure the ability of **GSK3145095** to block induced necroptosis in a human cell line.
- Methodology:
 - U937 human monocytic cells are cultured under standard conditions.
 - To induce necroptosis, cells are stimulated with Tumor Necrosis Factor (TNF).[\[1\]](#)
 - To drive the signaling pathway exclusively toward necroptosis, apoptosis and NF-κB pathways are blocked by co-incubation with a pan-caspase inhibitor (e.g., QVD-Oph or zVAD.fmk) and a SMAC mimetic (e.g., RMT 5265).[\[1\]](#)
 - Cells are treated with a dose range of **GSK3145095**.
 - After incubation, endpoints are measured:
 - Cell Viability: Quantified by measuring cellular ATP levels.[\[1\]](#)
 - Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[\[1\]](#)
 - Inflammatory Response: Production of the cytokine MIP-1β is measured in the supernatant or as mRNA expression.[\[1\]](#)

Patient-Derived Organoid Culture (PDOT) Assay

- Objective: To assess the effect of **GSK3145095** on immune cell phenotypes within a patient-relevant ex vivo tumor model.
- Methodology:
 - PDOTs are prepared from freshly resected pancreatic adenocarcinoma patient tumors.[\[1\]](#)

- Organoid cultures are incubated for 3 days with either a vehicle control or 0.5 nM **GSK3145095** in the culture medium.[1]
- Following treatment, cells are harvested and labeled with a panel of fluorescently-conjugated antibodies to detect T-cell markers. Key markers include CD3 (pan-T cells), CD4 (T helper cells), CD44 (effector-memory cells), and IFN γ (T-cell activation marker).[1]
- Cell populations are analyzed by multi-color flow cytometry.
- The percentage of cells expressing each marker in the vehicle-treated sample is set to 1, and the fold change in the presence of **GSK3145095** is determined.[1]



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A streamlined workflow for the development and evaluation of **GSK3145095**.

Clinical Development

GSK3145095 advanced into a Phase 1/2 clinical trial (NCT03681951) to evaluate its safety, pharmacokinetics, and preliminary efficacy in adults with selected advanced solid tumors.[4][7]

- Part 1: A dose-escalation study of **GSK3145095** as a monotherapy in approximately 30 adults with advanced or metastatic pancreatic ductal adenocarcinoma (PDAC).[4][7]
- Part 2: Planned to combine escalating doses of **GSK3145095** with the anti-PD-1 antibody pembrolizumab in a broader population of solid tumors.[4][7]

Subsequent reports indicate that this clinical trial was terminated.[6][8]

Conclusion

GSK3145095 is a highly potent and selective RIP1 kinase inhibitor that demonstrated significant promise in preclinical models of pancreatic cancer. Its mechanism of action, centered on blocking necroptosis and reprogramming the immunosuppressive tumor microenvironment, provides a strong rationale for its development. The quantitative data from in vitro, cellular, and ex vivo patient-derived models support its on-target activity at nanomolar concentrations. While its clinical development was halted, the extensive preclinical data and detailed experimental protocols provide a valuable foundation for future research into RIP1 kinase inhibition as a therapeutic strategy for difficult-to-treat malignancies like pancreatic cancer.

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